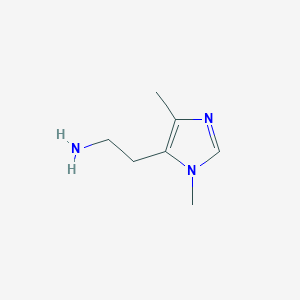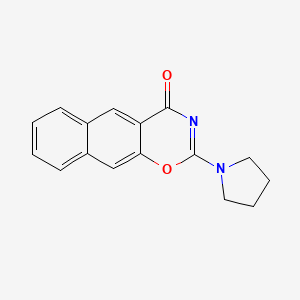
2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one is a heterocyclic compound that belongs to the class of naphtho-oxazine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring fused to a naphtho-oxazine core. The presence of these fused rings imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. The reaction is carried out under reflux conditions in the presence of a base, such as sodium methoxide (MeONa) in butanol (BuOH). The acetyl methyl group and the amide carbonyl moiety participate in the cyclization process, leading to the formation of the naphtho-oxazine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the production process.
化学反应分析
Types of Reactions
2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphtho-oxazine derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may exhibit different chemical properties.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphtho-oxazine core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho-oxazine derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound. Substitution reactions can result in a variety of functionalized naphtho-oxazine derivatives.
科学研究应用
2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiproliferative, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound is used in the development of new materials with specific chemical and physical properties.
作用机制
The mechanism of action of 2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, the compound may interact with signaling pathways involved in inflammation, thereby exhibiting anti-inflammatory properties.
相似化合物的比较
2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar fused heterocyclic structure and exhibit a wide range of biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-one derivatives: These compounds are known for their tyrosine kinase inhibitory activity and potential therapeutic applications.
Pyrimidino[4,5-d][1,3]oxazine derivatives: These compounds are synthesized from similar precursors and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
81784-29-4 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
2-pyrrolidin-1-ylbenzo[g][1,3]benzoxazin-4-one |
InChI |
InChI=1S/C16H14N2O2/c19-15-13-9-11-5-1-2-6-12(11)10-14(13)20-16(17-15)18-7-3-4-8-18/h1-2,5-6,9-10H,3-4,7-8H2 |
InChI 键 |
INXXFBQUQYAYBU-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NC(=O)C3=CC4=CC=CC=C4C=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


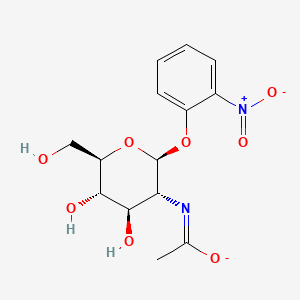
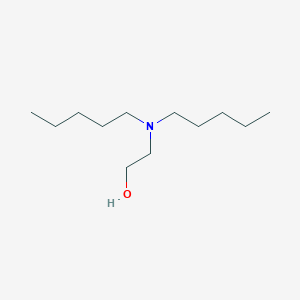
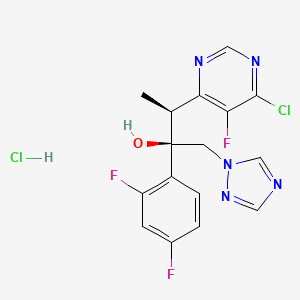
![3-[2-[Bis(2-cyanoethyl)phosphanyl]ethyl-(2-cyanoethyl)phosphanyl]propanenitrile](/img/structure/B12813936.png)
![2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone](/img/structure/B12813937.png)
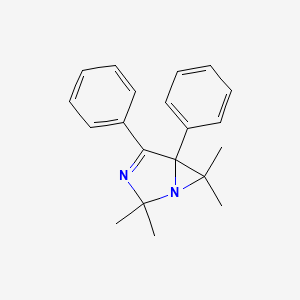

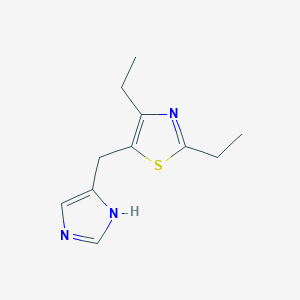


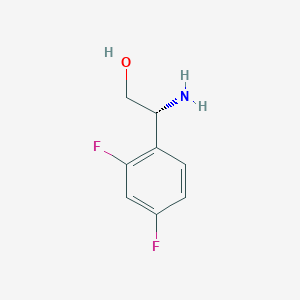

![N,N-di([1,1'-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B12813984.png)
